molecular formula C9H10N2O2S B13258703 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid

Cat. No.: B13258703
M. Wt: 210.26 g/mol
InChI Key: UFTQRRNXWWEUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid typically involves the reaction of a thiazole derivative with an appropriate alkyne. One common method involves the use of a thiazole-5-carboxylic acid derivative, which is reacted with pent-1-yn-3-amine under specific conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could modulate biological processes by binding to active sites on proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Pent-1-yn-3-yl)amino]-1,3-thiazole-5-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

2-(pent-1-yn-3-ylamino)-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C9H10N2O2S/c1-3-6(4-2)11-9-10-5-7(14-9)8(12)13/h1,5-6H,4H2,2H3,(H,10,11)(H,12,13)

InChI Key

UFTQRRNXWWEUAJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C#C)NC1=NC=C(S1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.